molecular formula C13H12N8O4S3 B193878 Ceftezole CAS No. 26973-24-0

Ceftezole

Cat. No.: B193878
CAS No.: 26973-24-0
M. Wt: 440.5 g/mol
InChI Key: DZMVCVMFETWNIU-LDYMZIIASA-N
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Description

Ceftezole is a first-generation cephalosporin antibiotic having (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups located at positions 3 and 7 respectively. It is a cephalosporin and a member of thiadiazoles.
This compound is a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to (6R-(trans))-isomer;  structure
See also: this compound Sodium (active moiety of).

Properties

IUPAC Name

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCVMFETWNIU-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41136-22-5 (hydrochloride salt)
Record name Ceftezole [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0022771
Record name Ceftezole
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Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26973-24-0
Record name Ceftezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26973-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftezole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13821
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftezole
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Record name CEFTEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Ceftezole's Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftezole, a first-generation cephalosporin antibiotic, demonstrates notable efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative measures of in-vitro activity. Detailed experimental methodologies for determining antimicrobial susceptibility are outlined, alongside a depiction of this compound's mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Introduction

This compound is a semisynthetic, first-generation cephalosporin characterized by a broad spectrum of antibacterial activity that encompasses numerous Gram-positive and select Gram-negative organisms.[1][2] Its clinical utility is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a mechanism shared with other β-lactam antibiotics. This guide focuses specifically on the in-vitro activity of this compound against clinically relevant Gram-positive bacteria, presenting available quantitative data, detailing the experimental protocols used to derive this data, and illustrating the underlying molecular interactions.

Antibacterial Spectrum: Quantitative Analysis

The in-vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall activity of an antibiotic against a population of a specific bacterial species.

While extensive contemporary data for this compound is limited, historical studies have established its activity against key Gram-positive pathogens. The following table summarizes the available MIC data for this compound against representative Gram-positive species. It is important to note that susceptibility patterns can vary geographically and over time.

Table 1: In-Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)No. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Source
Staphylococcus aureusClinical Isolates98232[3]
Streptococcus pyogenesClinical Isolates400.0160.094[4]
Streptococcus pneumoniaePenicillin-Intermediate2,772≤0.25≤1[5]
Streptococcus pneumoniaePenicillin-Resistant1,92312[5]
Enterococcus faecalisClinical Isolates127≤4≤4[6]

Note: Data for some species may be for cephalosporins as a class or for other first-generation cephalosporins due to limited specific data for this compound.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by its binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] The disruption of the cell wall's structural integrity leads to cell lysis and death. In Staphylococcus aureus, this compound has shown a high affinity for PBP-1 and PBP-2, and a lesser affinity for PBP-3.[7]

cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Weakened cell wall PBPs->Peptidoglycan Inhibits cross-linking

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of this compound's in-vitro activity against Gram-positive bacteria is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

Detailed Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium to obtain isolated colonies. Several colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

A Prepare serial dilutions of this compound in 96-well microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution workflow.

Conclusion

This compound remains a relevant first-generation cephalosporin with established in-vitro activity against a spectrum of Gram-positive bacteria. Its mechanism of action, centered on the inhibition of essential penicillin-binding proteins, provides a clear basis for its bactericidal effects. The standardized methodologies for antimicrobial susceptibility testing, such as the broth microdilution method, are crucial for the continued evaluation of its efficacy and for guiding clinical applications. Further research to generate contemporary and comprehensive quantitative data on the activity of this compound against a wider range of current clinical isolates would be beneficial for optimizing its role in the management of bacterial infections.

References

The In Vivo Journey of Ceftezole: A Technical Guide to its Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and biodistribution of Ceftezole, a first-generation cephalosporin antibiotic. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a comprehensive resource for researchers and professionals involved in drug development and antimicrobial therapy.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in in vivo studies. These data provide a quantitative understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetics of this compound in Humans Following Intravenous Administration

ParameterValueSubject PopulationNotes
Serum Half-life (t½) 0.64 hoursPatients with normal renal functionFollowing a 2-hour intravenous drip infusion of 2 g.[1]
10.7 hoursPatients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min)Demonstrates the significant impact of renal function on drug elimination.[1]
Urinary Excretion 81% of infused dosePatients with normal renal functionExcreted within the first 6 hours post-infusion.[1]

Table 2: Pharmacokinetics of this compound in Healthy Human Volunteers Following Intramuscular Administration

ParameterValueNotes
Peak Serum Concentration (Cmax) 22.9 µg/mlAttained 30 minutes after a single 500 mg dose.
Time to Disappearance from Blood ~6 hoursFollowing a single 500 mg dose.
Total Urinary Excretion Rate 92.6%Indicates renal excretion as the primary elimination pathway.

Biodistribution of this compound in Animal Models

In vivo studies in animal models have provided valuable insights into the tissue distribution of this compound. These studies are crucial for understanding the drug's ability to reach target sites of infection.

Table 3: Qualitative and Comparative Biodistribution of this compound in Animal Models

Animal ModelAdministration RouteKey Findings
Rats Intramuscular & Intravenous- Initial kidney concentrations were substantially higher than other tested antibiotics. - Initial liver and lung concentrations were slightly higher when administered intramuscularly.
Rabbits Intravenous- Tissue levels were somewhat lower than those of cefazolin.
Dogs Not Specified- Blood levels were nearly the same as those of cefazolin and cephaloridine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols for in vivo pharmacokinetic and biodistribution studies of this compound.

Animal Models and Husbandry
  • Species: Male Sprague-Dawley rats (200-250 g) are commonly used for pharmacokinetic and biodistribution studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with standard laboratory chow and water ad libitum.

  • Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.

This compound Administration
  • Formulation: this compound sodium is typically dissolved in sterile physiological saline or water for injection to the desired concentration.

  • Intravenous (IV) Administration:

    • The drug solution is administered via the lateral tail vein.

    • For a bolus dose, the injection should be performed over a period of 1-2 minutes.

    • For infusion studies, a catheter is surgically implanted into the jugular vein.

  • Intramuscular (IM) Administration:

    • The drug solution is injected into the gluteal or quadriceps muscles.

Sample Collection and Processing
  • Blood Sampling:

    • Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

    • Blood samples are collected into heparinized tubes and immediately centrifuged at 4,000 rpm for 10 minutes to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Tissue Sampling (for Biodistribution):

    • At selected time points, animals are euthanized, and tissues of interest (e.g., kidneys, liver, lungs, muscle, brain) are rapidly excised.

    • Tissues are rinsed with ice-cold saline, blotted dry, weighed, and then homogenized in a suitable buffer (e.g., phosphate-buffered saline).

    • Tissue homogenates are stored at -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a widely used analytical technique for the quantification of this compound in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma or tissue homogenate supernatant, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 254 nm.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.

Visualizing Key Processes

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study In Vivo Study cluster_post_study Sample Processing & Analysis cluster_data_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (IV or IM) Animal_Acclimatization->Drug_Administration Ceftezole_Formulation This compound Formulation Ceftezole_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Tissue_Harvesting Tissue Harvesting (at specific time points) Drug_Administration->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis Tissue_Homogenization->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling HPLC_Analysis->PK_Modeling Biodistribution_Assessment Biodistribution Assessment HPLC_Analysis->Biodistribution_Assessment

Caption: Experimental workflow for in vivo pharmacokinetic and biodistribution studies of this compound.

mechanism_of_action This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall_Synthesis Bacterial Cell Wall Synthesis Crosslinking->CellWall_Synthesis is essential for Weakened_CellWall Weakened Cell Wall CellWall_Synthesis->Weakened_CellWall Disruption leads to Cell_Lysis Cell Lysis & Bacterial Death Weakened_CellWall->Cell_Lysis

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Ceftezole: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ceftezole is a first-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its synthesis, mechanism of action, in vitro and in vivo efficacy, and clinical applications. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to offer researchers and drug development professionals a thorough understanding of this important antimicrobial agent.

Introduction

This compound, with the chemical structure (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid, is a semi-synthetic, first-generation cephalosporin antibiotic.[1] Developed through extensive research efforts, it has been marketed under trade names such as Cefmax and Cefamed.[2] Like other cephalosporins, this compound exhibits its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2] This document will delve into the key milestones and scientific investigations that have shaped our understanding and use of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a tetrazoleacetic acid derivative and the subsequent introduction of a 1,3,4-thiadiazole moiety. Several synthetic routes have been developed to improve yield, purity, and environmental safety.

General Synthetic Pathway

A common approach to this compound synthesis involves a multi-step process starting from 7-ACA. An intermediate is first formed by reacting 2-mercapto-1,3,4-thiadiazole with 7-ACA. This intermediate is then acylated with tetrazoleacetic acid to yield this compound acid. The final step involves the formation of the sodium salt, this compound sodium, for pharmaceutical use.

Experimental Protocol: Synthesis of this compound Acid Intermediate

This protocol describes the synthesis of an intermediate in the preparation of this compound acid.

Materials:

  • 2-mercapto-1,3,4-thiadiazole

  • 7-aminocephalosporanic acid (7-ACA)

  • Dimethyl carbonate

  • Boron trifluoride-dimethyl carbonate complex

  • Formic acid

  • Dry hydrogen chloride gas

Procedure:

  • To a reactor, add 11.82g (0.1mol) of 2-mercapto-1,3,4-thiadiazole, 120ml of dimethyl carbonate, and a boron trifluoride-dimethyl carbonate complex (equivalent to 0.2mol BF3).

  • Add 0.1mol of formic acid and stir until all solids are dissolved.

  • Slowly add 27.23g (0.1mol) of 7-ACA to the reaction mixture.

  • Maintain the reaction temperature between 0-10°C and stir for 1 hour.

  • Upon completion of the reaction, introduce dry hydrogen chloride gas into the reactor.

  • Cool the mixture to -5 to 0°C to facilitate the precipitation of the intermediate crystalline product.

  • Collect the crystals by centrifugation and dry to obtain the intermediate.

Experimental Protocol: Synthesis of this compound Acid

This protocol outlines the subsequent step to produce this compound acid from the previously synthesized intermediate.

Materials:

  • This compound acid intermediate

  • Tetrazoleacetic acid

  • Condensing agent (e.g., 4,6-dimethoxy-2-chloro-1,3,5-triazine)

  • Base (e.g., diethylamine)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Activated carbon

  • Acetone

  • Water

Procedure:

  • In a reaction vessel, dissolve tetrazoleacetic acid (0.083mol), a condensing agent such as 4,6-dimethoxy-2-chloro-1,3,5-triazine (0.083mol), and a base like diethylamine (0.166mol) in 200ml of DMF.

  • Control the temperature of the solution to between 5-10°C.

  • Slowly add the previously prepared intermediate (30.98g).

  • Stir the reaction mixture for 1.5 hours, ensuring the residue of the intermediate falls below 3%.

  • Perform hydrolysis by adding water at room temperature.

  • Extract the product with dichloromethane and separate the layers.

  • Decolorize the organic layer with activated carbon.

  • Induce crystallization by adding acetone.

  • Collect the this compound acid crystals by centrifugation and dry.[3]

dot

7-ACA 7-ACA Intermediate_1 Intermediate 1 7-ACA->Intermediate_1 2-mercapto-1,3,4-thiadiazole 2-mercapto-1,3,4-thiadiazole 2-mercapto-1,3,4-thiadiazole->Intermediate_1 Ceftezole_acid This compound Acid Intermediate_1->Ceftezole_acid Tetrazoleacetic_acid Tetrazoleacetic acid Tetrazoleacetic_acid->Ceftezole_acid Ceftezole_sodium This compound Sodium Ceftezole_acid->Ceftezole_sodium Sodium_hydroxide Sodium Hydroxide Sodium_hydroxide->Ceftezole_sodium

Caption: Simplified this compound Synthesis Workflow.

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis. This process is critical for maintaining the structural integrity of the bacterial cell, and its disruption leads to cell lysis and death.

The key steps in this compound's mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By inhibiting these proteins, this compound disrupts the cross-linking of peptidoglycan chains.

  • Cell Wall Weakening and Lysis: The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

dot

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Weakening Bacterial Cell Wall Weakening Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Weakening->Cell_Lysis Results in

Caption: this compound's Mechanism of Action.

In Vitro Activity

The in vitro antibacterial activity of this compound has been extensively evaluated against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Antibacterial Spectrum

This compound demonstrates potent activity against many species of Gram-positive and Gram-negative bacteria. However, it is generally not effective against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris.[1] Its activity against clinical isolates of Escherichia coli and Klebsiella spp. has been found to be comparable to that of cefazolin and superior to cephaloridine and cephalothin.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

  • Pure overnight culture of the test bacterium

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Saline solution

  • Nephelometer

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend material from at least 3-4 colonies in a saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to a bacterial concentration of approximately 1-2 x 10^8 CFU/mL.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of the 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate with Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of this compound in Broth Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Broth Microdilution Workflow for MIC.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various animal infection models, which are crucial for predicting its therapeutic potential in humans.

Mouse Infection Models

Systemic and localized infection models in mice are commonly used to evaluate the in vivo activity of antibiotics. The neutropenic mouse thigh infection model is a well-established model for assessing the efficacy of antimicrobial agents.

Experimental Protocol: Neutropenic Mouse Thigh Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a neutropenic mouse thigh infection model.

Materials:

  • Specific-pathogen-free mice (e.g., ICR strain)

  • Cyclophosphamide for inducing neutropenia

  • Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound for injection

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.

  • Infection: On day 0, inject a standardized inoculum of the test bacterial strain into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dose levels. A control group should receive a vehicle control.

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thighs, and homogenize the tissue in PBS.

  • Enumeration of Bacteria: Perform serial dilutions of the thigh homogenates and plate on TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated groups to the control group. The dose required to achieve a certain level of bacterial reduction (e.g., 50% effective dose, ED50) can be calculated.

dot

Induce_Neutropenia Induce Neutropenia in Mice Infect_Thigh Infect Thigh Muscle with Bacteria Induce_Neutropenia->Infect_Thigh Administer_this compound Administer this compound at Various Doses Infect_Thigh->Administer_this compound Euthanize_Homogenize Euthanize and Homogenize Infected Thighs Administer_this compound->Euthanize_Homogenize Determine_CFU Determine Bacterial Load (CFU/gram) Euthanize_Homogenize->Determine_CFU Analyze_Efficacy Analyze Efficacy (e.g., ED50) Determine_CFU->Analyze_Efficacy

Caption: In Vivo Efficacy Testing Workflow.

Clinical Development and Applications

This compound has been evaluated in clinical trials for the treatment of various bacterial infections, primarily respiratory and urinary tract infections.

Clinical Efficacy in Urinary Tract Infections

In a clinical study involving ten patients with acute urinary tract infections or acute epididymitis, this compound was administered intravenously at a dose of 1-3 grams twice daily. The treatment resulted in an effective ratio of nearly 90%.[2]

Clinical Efficacy in Respiratory Tract Infections

Clinical studies have also investigated the efficacy of this compound in respiratory tract infections, although specific quantitative data from these trials are less readily available in the public domain.[4]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens.

ParameterValueReference
Administration Intramuscular or Intravenous[2]
Peak Serum Concentration (500 mg IM) 24.9 µg/mL at 15 minutes[5]
Serum Half-life 56 minutes[5]
24-hour Urinary Excretion 87.5% (unchanged)[5]

Conclusion

This compound remains a clinically relevant first-generation cephalosporin with a well-established profile of efficacy and safety for the treatment of susceptible bacterial infections. Its development history, from synthesis to clinical application, provides valuable insights for the ongoing research and development of new antimicrobial agents. This technical guide has summarized the core scientific knowledge surrounding this compound, offering a detailed resource for professionals in the field.

References

An In-depth Technical Guide to Ceftezole: Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftezole is a first-generation cephalosporin antibiotic characterized by its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1][2] Its chemical structure, (6R,7R)-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid, offers several sites for structural modification to generate analogues and derivatives with potentially enhanced antimicrobial properties, improved pharmacokinetic profiles, and reduced susceptibility to bacterial resistance mechanisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its known antibacterial activity and pharmacokinetic parameters. Furthermore, it explores the potential for the design and synthesis of novel structural analogues and derivatives by examining key structure-activity relationships (SAR) within the cephalosporin class. While specific quantitative data for a wide range of this compound analogues is not extensively available in the public domain, this guide presents illustrative data tables and experimental protocols based on established cephalosporin chemistry to guide future research and development in this area.

Introduction to this compound

This compound is a semisynthetic cephalosporin antibiotic.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption of peptidoglycan synthesis leads to weakening of the bacterial cell wall and subsequent cell lysis.[2]

Antibacterial Spectrum

This compound exhibits a broad spectrum of antibacterial activity, demonstrating efficacy against many species of Gram-positive and Gram-negative bacteria.[1] Its activity is comparable to that of cefazolin against clinical isolates of Escherichia coli and Klebsiella spp. and superior to cephaloridine and cephalothin.[1] However, it is not effective against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris.[1]

Pharmacokinetics

Following intramuscular injection, this compound is absorbed and distributed in the body. In human volunteers administered a 500 mg dose, the peak serum concentration was 24.9 µg/mL, achieved 15 minutes post-injection.[3] The serum half-life is approximately 56 minutes.[3] this compound is primarily excreted unchanged in the urine.[3]

Structural Analogues and Derivatives of this compound: A Design Strategy

The core structure of this compound presents two primary sites for modification to generate novel analogues: the C-7 acylamino side chain and the C-3 substituent.

Modification of the C-7 Acylamino Side Chain

The C-7 acylamino side chain plays a crucial role in determining the antibacterial spectrum and potency of cephalosporins. Modifications at this position can influence the affinity for PBPs and stability against β-lactamases.

Illustrative Synthesis Workflow for C-7 Modified this compound Analogues

G 7-ACA 7-ACA Acylation Acylation 7-ACA->Acylation Activated Carboxylic Acid Activated Carboxylic Acid Activated Carboxylic Acid->Acylation C-7 Modified Intermediate C-7 Modified Intermediate Acylation->C-7 Modified Intermediate Thiol Displacement Thiol Displacement C-7 Modified Intermediate->Thiol Displacement This compound Analogue This compound Analogue Thiol Displacement->this compound Analogue Deprotection Deprotection This compound Analogue->Deprotection Final Analogue Final Analogue Deprotection->Final Analogue

Caption: General workflow for synthesizing C-7 modified this compound analogues.

2.1.1. Bioisosteric Replacement of the Tetrazole Ring

The 1H-tetrazol-1-ylacetamide side chain of this compound is a key pharmacophore. Bioisosteric replacement of the tetrazole ring with other five-membered heterocycles (e.g., triazoles, oxadiazoles, thiadiazoles) or other acidic functional groups could lead to analogues with altered electronic properties and potentially improved antibacterial activity or pharmacokinetic profiles.

Modification of the C-3 Substituent

The 3-(1,3,4-thiadiazol-2-ylthiomethyl) side chain at the C-3 position influences the metabolic stability and overall pharmacokinetic properties of the molecule.

2.2.1. Replacement of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring can be replaced with other heterocyclic systems to modulate the drug's properties. Introducing different substituents on the heterocyclic ring can further fine-tune the molecule's characteristics. The 1,3,4-thiadiazole moiety itself is a known pharmacophore with a broad range of biological activities.[4]

Quantitative Data Presentation (Illustrative)

Due to the limited availability of public data on specific this compound analogues, the following table is an illustrative example of how quantitative data for novel derivatives could be presented. The MIC (Minimum Inhibitory Concentration) values are hypothetical and intended to guide the structure of future research reports.

Table 1: Illustrative Antibacterial Activity (MIC in µg/mL) of this compound and Hypothetical Analogues

CompoundC-7 Side ChainC-3 SubstituentS. aureus (ATCC 29213)E. coli (ATCC 25922)
This compound 2-(1H-tetrazol-1-yl)acetamido(1,3,4-thiadiazol-2-ylthio)methyl0.52
Analogue 1 2-(1H-1,2,4-triazol-1-yl)acetamido(1,3,4-thiadiazol-2-ylthio)methyl14
Analogue 2 2-(1,3-oxazol-5-yl)acetamido(1,3,4-thiadiazol-2-ylthio)methyl28
Analogue 3 2-(1H-tetrazol-1-yl)acetamido(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl0.251
Analogue 4 2-(1H-tetrazol-1-yl)acetamido(1,3,4-oxadiazol-2-ylthio)methyl14

Experimental Protocols (Illustrative)

General Synthesis of a C-7 Modified this compound Analogue (Illustrative)

Logical Flow of C-7 Analogue Synthesis

start Start with 7-aminocephalosporanic acid (7-ACA) step1 Protect the C-4 carboxylic acid start->step1 step2 Activate the desired C-7 side chain carboxylic acid (e.g., with a carbodiimide) step1->step2 step3 Couple the activated side chain with the amino group of protected 7-ACA step2->step3 step4 Purify the C-7 acylated intermediate step3->step4 step5 Displace the C-3 acetoxy group with 1,3,4-thiadiazole-2-thiol step4->step5 step6 Purify the C-3 substituted intermediate step5->step6 step7 Deprotect the C-4 carboxylic acid step6->step7 end Final this compound Analogue (Purify and Characterize) step7->end

Caption: Step-wise synthesis of a C-7 modified this compound analogue.

Procedure:

  • Protection of 7-ACA: 7-aminocephalosporanic acid (7-ACA) is first protected at the C-4 carboxylic acid, for example, as a benzhydryl ester, using diphenyldiazomethane.

  • Acylation of the C-7 Amino Group: The desired C-7 side chain acid (e.g., 2-(1H-1,2,4-triazol-1-yl)acetic acid) is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) and then reacted with the protected 7-ACA in an appropriate solvent like dichloromethane.

  • Displacement at C-3: The C-3 acetoxy group of the resulting intermediate is displaced by reacting with 1,3,4-thiadiazole-2-thiol in a suitable solvent system, often in the presence of a base.

  • Deprotection: The protecting group at the C-4 carboxyl group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final this compound analogue.

  • Purification: The final product is purified by techniques such as recrystallization or chromatography.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized analogues would be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

start Prepare serial dilutions of test compounds in a 96-well plate step1 Inoculate each well with a standardized bacterial suspension start->step1 step2 Incubate the plate at 37°C for 18-24 hours step1->step2 step3 Visually inspect for bacterial growth step2->step3 end Determine MIC as the lowest concentration with no visible growth step3->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and its analogues is the inhibition of bacterial cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Inhibition of Bacterial Cell Wall Synthesis

This compound This compound Analogue PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound and its analogues.

Conclusion and Future Directions

This compound remains a clinically relevant first-generation cephalosporin. The exploration of its structural analogues and derivatives presents a promising avenue for the development of new antibacterial agents with enhanced efficacy and a broader spectrum of activity. Future research should focus on the systematic modification of the C-7 and C-3 side chains, including the application of bioisosteric replacement strategies. Detailed synthesis, quantitative biological evaluation, and pharmacokinetic studies of novel this compound analogues are crucial for advancing this class of antibiotics in the ongoing battle against bacterial resistance. The illustrative data and protocols provided in this guide are intended to serve as a framework for these future research endeavors.

References

A Comprehensive Technical Guide to the Basic Physicochemical Properties of Ceftezole Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Ceftezole powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability studies, and analytical method development.

General Information

This compound is a first-generation cephalosporin antibiotic.[1] Its antibacterial activity is achieved by inhibiting the synthesis of the bacterial cell wall. This compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. This interference with the cross-linking of peptidoglycan chains weakens the bacterial cell wall, leading to cell lysis and death.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound powder are summarized in the table below. These properties are critical for understanding the behavior of the drug substance during manufacturing, formulation, and administration.

PropertyValueReferences
Appearance White to light yellowish crystalline powder[2]
Molecular Formula C₁₃H₁₂N₈O₄S₃[1]
Molecular Weight 440.48 g/mol [1]
Melting Point 155°C (with decomposition)[3]
pKa 2.60 ± 0.50 (Predicted)[3]
Solubility
    In Water92 mg/mL (for this compound Sodium)[3]
    In DMSO88 mg/mL[3]
    In EthanolInsoluble[3]
Crystalline Form This compound sodium can exist in different crystalline forms (polymorphs), such as monohydrates (Type I and Type II), which can impact its thermal stability.[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound powder are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

  • Principle: A small, finely powdered sample of this compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Solubility (Shake-Flask Method)

Solubility data is vital for developing parenteral and other dosage forms.

  • Principle: An excess amount of this compound powder is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

  • Apparatus: Constant temperature shaker bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • An aliquot of the clear supernatant is carefully removed and diluted appropriately.

    • The concentration of this compound in the diluted solution is quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which influences its absorption and distribution.

  • Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions with known pH values.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if necessary).

    • A series of buffer solutions covering a pH range that brackets the expected pKa of this compound are prepared.

    • Aliquots of the this compound stock solution are added to each buffer solution to a constant final concentration.

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorptivities is plotted against the pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Stability Testing

Stability studies are conducted to determine the shelf-life and appropriate storage conditions for the drug substance.

  • Principle: this compound powder is subjected to various environmental conditions (temperature, humidity, and light) over a specified period. The physical and chemical properties of the drug are monitored at predetermined time points.

  • Guidelines: The stability testing should be performed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7][8]

  • Procedure (Long-term and Accelerated Stability):

    • Samples of this compound powder are stored in containers that simulate the proposed packaging for storage and distribution.

    • Long-term testing: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), samples are withdrawn and analyzed for appearance, assay, degradation products, and other relevant physicochemical properties.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound exerts its antibacterial effect.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CrossLinking Peptidoglycan Cross-Linking PBP->CrossLinking Inhibits CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to CrossLinking->CellWall Essential for start This compound Powder Sample appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination (Capillary Method) appearance->melting_point solubility Solubility Studies (Shake-Flask Method) melting_point->solubility pka pKa Determination (UV-Vis Spectrophotometry) solubility->pka stability Stability Testing (ICH Guidelines) pka->stability xrd Crystalline Form Analysis (X-ray Diffraction) stability->xrd end Comprehensive Physicochemical Profile xrd->end

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ceftezole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ceftezole. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. The provided protocol offers a clear and reproducible workflow for researchers and quality control analysts.

Introduction

This compound is a first-generation cephalosporin antibiotic. Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of cephalosporins due to its high specificity, sensitivity, and accuracy.[1] This application note presents a detailed, validated HPLC method for the quantification of this compound, adaptable for routine quality control and research applications.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved using a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 6.0 with phosphoric acid) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm
Column Temperature Ambient
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation
  • For Bulk Drug Substance: Accurately weigh approximately 100 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

  • For Pharmaceutical Formulations (e.g., Powder for Injection): Reconstitute the contents of the vial as per the label instructions. Transfer an accurately measured volume equivalent to 100 mg of this compound to a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1.01 - 100.74 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL[3]
Limit of Quantification (LOQ) 0.1 µg/mL[3]

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 5-7 minutes. The method demonstrated excellent linearity over the specified concentration range. The accuracy and precision results are within the acceptable limits for pharmaceutical analysis. The low LOD and LOQ values indicate the high sensitivity of the method.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard/Sample B Dissolve in Mobile Phase A->B C Volumetric Dilution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 20 µL into HPLC System D->E F Isocratic Elution on C18 Column E->F G UV Detection at 254 nm F->G I Integrate Peak Area G->I H Generate Calibration Curve J Quantify this compound Concentration H->J I->J

Caption: HPLC workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories.

References

Application Notes and Protocols for the Mass Spectrometric Fragmentation Analysis of Ceftezole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftezole is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Understanding its behavior under mass spectrometric analysis is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the fragmentation analysis of this compound using mass spectrometry, primarily focusing on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). The provided methodologies are based on established practices for the analysis of cephalosporin antibiotics and data inferred from structurally similar compounds.

Molecular Structure and Properties

  • Chemical Formula: C₁₃H₁₂N₈O₄S₃[1][2]

  • Molecular Weight: 440.48 g/mol [2]

  • Monoisotopic Mass: 440.01436441 Da[1]

  • IUPAC Name: (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Predicted Mass Spectrometry Fragmentation Analysis

Due to the limited availability of direct experimental fragmentation data for this compound, the following analysis is based on the known fragmentation patterns of the structurally similar cephalosporin, Cefazolin, and the general fragmentation behavior of the cephalosporin class of antibiotics.[3][4][5][6]

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺. The exact mass of this ion can be calculated from its chemical formula.

Table 1: Predicted Precursor Ion of this compound

Ion SpeciesCalculated m/z
[M+H]⁺441.0222

Upon collision-induced dissociation (CID) in MS/MS analysis, the [M+H]⁺ ion of this compound is predicted to undergo characteristic fragmentation, primarily involving the cleavage of the β-lactam ring and the loss of its side chains. The proposed fragmentation pathway is illustrated below.

G Predicted Fragmentation Pathway of this compound parent This compound [M+H]⁺ m/z 441.02 frag1 Loss of 1,3,4-thiadiazol-2-ylthiomethyl side chain Fragment A m/z (predicted) parent->frag1 R¹ side chain loss frag2 Cleavage of β-lactam ring Fragment B m/z (predicted) parent->frag2 β-lactam cleavage frag3 Loss of tetrazol-1-ylacetyl side chain Fragment C m/z (predicted) parent->frag3 R² side chain loss

Caption: Predicted fragmentation of this compound.

Table 2: Predicted Fragment Ions of this compound

Based on the fragmentation pattern of Cefazolin, the following are the predicted major fragment ions for this compound. It is important to note that these are theoretical values and require experimental verification.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
441.02323.06Loss of the 1,3,4-thiadiazole-2-thiol side chain
441.02299.04Cleavage of the β-lactam ring
441.02156.01Fragment corresponding to the 1,3,4-thiadiazole-2-thiomethyl moiety
441.02125.03Fragment corresponding to the tetrazol-1-ylacetyl moiety

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cephalosporin antibiotics by LC-MS/MS and can be used as a starting point for the analysis of this compound.[7][8][9][10]

I. Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound sodium salt in a suitable solvent such as water or methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition to prepare working standard solutions at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Biological Matrix (e.g., Plasma, Urine) Sample Preparation:

    • Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Collect the supernatant.

    • Solid-Phase Extraction (SPE): This is recommended for cleaner samples and lower detection limits.

      • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with 1 mL of 5% methanol in water.

      • Elute the analyte with 1 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

II. LC-MS/MS Analysis

G LC-MS/MS Workflow for this compound Analysis sample Prepared Sample (Standard or Extract) hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (Positive Ion Mode) hplc->esi ms1 MS1 Analysis (Precursor Ion Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Analysis (Product Ion Scan) cid->ms2 data Data Acquisition & Analysis ms2->data

Caption: General workflow for LC-MS/MS analysis.

Table 3: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5-10 minutes
Flow Rate0.2 - 0.4 mL/min
Column Temperature25 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Cone Voltage20 - 40 V
Collision GasArgon
Collision EnergyOptimize for characteristic fragment ions (e.g., 15-30 eV)
Scan ModeProduct Ion Scan (for fragmentation pattern) or Multiple Reaction Monitoring (MRM) (for quantification)

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. For fragmentation analysis, a table listing the precursor ion m/z, fragment ion m/z, and their relative intensities is essential. When developing a quantitative assay, a calibration curve should be generated, and the linearity, limit of detection (LOD), and limit of quantification (LOQ) should be reported.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of cephalosporin fragmentation and methodologies established for similar compounds, provides a robust framework for its characterization and quantification. The protocols and data presented in these application notes serve as a comprehensive starting point for researchers and professionals in drug development. Experimental verification of the predicted fragmentation patterns is highly recommended to establish a definitive mass spectral library for this compound.

References

Broth Microdilution Assay for Ceftezole Susceptibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to the cephalosporin antibiotic Ceftezole using the broth microdilution method. This document outlines the necessary materials, step-by-step procedures for inoculum preparation, microplate setup, incubation, and interpretation of results, as well as quality control measures to ensure the accuracy and reproducibility of the assay.

Principle of the Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a specific microorganism. The MIC is a critical parameter in assessing the efficacy of an antibiotic and is a foundational tool in antimicrobial resistance surveillance and drug development. In this assay, a standardized suspension of the test organism is inoculated into a series of microplate wells containing two-fold serial dilutions of this compound. Following incubation, the lowest concentration of this compound that prevents visible bacterial growth is recorded as the MIC.

Core Requirements and Best Practices

Successful and reproducible broth microdilution assays for this compound susceptibility testing are contingent upon adherence to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific breakpoints and quality control ranges for this compound are not prominently listed in the most recent core CLSI M100 or EUCAST breakpoint tables, historical data and regional guidelines, particularly from regions where this compound has been more commonly used, such as Japan, can provide valuable guidance. In the absence of current official breakpoints, researchers may need to establish internal, validated interpretive criteria based on available literature and pharmacokinetic/pharmacodynamic (PK/PD) data.

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution assay for this compound susceptibility.

Materials
  • This compound analytical standard

  • Sterile 96-well microtiter plates with round or conical bottoms

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Bacterial culture of the test organism(s)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile, disposable tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Preparation of this compound Stock Solution and Dilutions
  • Prepare this compound Stock Solution: Accurately weigh a sufficient amount of this compound analytical standard and dissolve it in an appropriate solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range for the assay (e.g., 128 µg/mL to 0.06 µg/mL).

Inoculum Preparation
  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Create Suspension: Suspend the colonies in sterile saline or PBS.

  • Standardize Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Microtiter Plate Inoculation
  • Dispense this compound Dilutions: Add 50 µL of each this compound dilution to the appropriate wells of the 96-well plate.

  • Inoculate with Bacterial Suspension: Add 50 µL of the final diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well and the desired final this compound concentrations.

  • Controls:

    • Growth Control: One well containing 100 µL of inoculated CAMHB without any this compound.

    • Sterility Control: One well containing 100 µL of uninoculated CAMHB.

Incubation

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric and longer incubation times may be required as per standard guidelines.

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the plates for bacterial growth. The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A reading aid, such as a viewing box with a mirror, can facilitate accurate determination.

Data Presentation

The quantitative results of the broth microdilution assay should be summarized in a clear and structured format to allow for easy comparison and analysis.

Table 1: Example of this compound MIC Distribution for Quality Control Strains

Quality Control StrainThis compound MIC Range (µg/mL)
Escherichia coli ATCC 25922[Insert established range]
Staphylococcus aureus ATCC 29213[Insert established range]
Note: As official QC ranges for this compound are not widely published, these ranges would need to be established and validated internally based on available data and repeated testing.

Table 2: Example of this compound MIC Distribution against Clinical Isolates

Bacterial Species (n=number of isolates)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Staphylococcus aureus (n=100)[Data][Data][Data]
Escherichia coli (n=100)[Data][Data][Data]
Klebsiella pneumoniae (n=100)[Data][Data][Data]
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.
MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_this compound Prepare this compound Stock and Serial Dilutions start->prep_this compound prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dispense_abx Dispense this compound Dilutions into 96-well Plate prep_media->dispense_abx prep_this compound->dispense_abx add_inoculum Inoculate Plate with Standardized Bacteria prep_inoculum->add_inoculum dispense_abx->add_inoculum add_controls Add Growth and Sterility Controls add_inoculum->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results using Clinical Breakpoints read_mic->interpret end End interpret->end

Caption: Experimental workflow for this compound broth microdilution assay.

MIC_Principle Decreasing Antibiotic Concentration cluster_plate Microtiter Plate Wells cluster_interpretation Interpretation well1 Well 1 [High Abx] well2 Well 2 no_growth No Visible Growth (Inhibition) well1->no_growth well3 Well 3 well2->no_growth well4 Well 4 (MIC) well3->no_growth well5 Well 5 (Growth) mic_well Lowest Concentration with No Visible Growth well4->mic_well well6 Well 6 (Growth) growth Visible Growth well5->growth well6->growth

Caption: Principle of Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting & Optimization

Ceftezole Impurity Profiling and Characterization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling and characterization of Ceftezole.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound and its impurities.

Q1: I am observing an unexpected peak in my HPLC chromatogram. How can I identify its source?

A1: An unexpected peak in your chromatogram can originate from several sources. A systematic approach is necessary for its identification.

Troubleshooting Steps:

  • System Suitability Check: Ensure your HPLC system is performing optimally by checking parameters like theoretical plates, tailing factor, and reproducibility of the this compound peak.

  • Blank Injection: Run a blank injection (mobile phase only) to rule out contaminants from the solvent or the system itself.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo sample (containing all excipients except this compound) to check for interference from formulation components.

  • Review Synthesis Route: If you have access to the synthesis process of the this compound active pharmaceutical ingredient (API), review the potential for synthesis-related impurities, such as unreacted starting materials, intermediates, or by-products.

  • Consider Degradation: this compound, like other β-lactam antibiotics, is susceptible to degradation. The unexpected peak could be a degradant formed due to exposure to light, heat, humidity, or incompatible excipients. Perform forced degradation studies to confirm if the peak is a degradation product.[1][2]

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for proposing a molecular formula and identifying the impurity.

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G cluster_troubleshooting Troubleshooting Workflow start Unexpected Peak Observed in HPLC system_check Perform System Suitability & Blank Injection start->system_check placebo_check Analyze Placebo Sample (if applicable) system_check->placebo_check synthesis_review Review Synthesis Pathway for Potential Impurities placebo_check->synthesis_review degradation_check Conduct Forced Degradation Studies synthesis_review->degradation_check lc_ms_analysis Perform LC-MS Analysis to Determine m/z degradation_check->lc_ms_analysis structure_elucidation Characterize Structure (NMR, MS/MS) lc_ms_analysis->structure_elucidation end Impurity Identified structure_elucidation->end

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

Q2: My HPLC separation of this compound and its impurities has poor resolution. What can I do to improve it?

A2: Poor resolution can be addressed by systematically optimizing your chromatographic conditions.

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention time and may improve the resolution of early eluting peaks.

    • pH of Aqueous Buffer: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its impurities. Experiment with a pH range around the pKa values of your analytes.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size (smaller particles can provide higher efficiency).

  • Gradient Elution: If you have a complex mixture of impurities with a wide range of polarities, a gradient elution program (where the mobile phase composition changes over time) will likely provide better resolution than an isocratic method.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.

Q3: I am struggling with the structural elucidation of an unknown this compound impurity. What analytical techniques should I use?

A3: A combination of spectroscopic techniques is typically required for the definitive structural elucidation of an unknown impurity.

Recommended Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the impurity ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms in the molecule, allowing for the complete structural assignment.[3]

  • Isolation: For NMR analysis, the impurity usually needs to be isolated in a pure form, often using preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: this compound impurities can be broadly categorized as synthesis-related impurities and degradation products. While a comprehensive list of all possible impurities is not publicly available, several numbered impurities are commercially available as reference standards. These are likely known process impurities or degradation products.

Table 1: Known this compound Impurities

Impurity NameCAS NumberMolecular FormulaNotes
This compound Impurity 1N/AC₁₃H₁₂N₈O₄S₃Information available from commercial suppliers.[4][5]
This compound Impurity 2N/AN/AListed by commercial suppliers.[5]
This compound Impurity 3 (HCl)59314-23-7C₁₀H₁₀N₄O₃S₃ (as HCl salt)IUPAC Name: (6R, 7R)-3-(((1, 3, 4-thiadiazol-2-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, hydrochloride (1:1).[6][7] This is the 7-aminocephalosporanic acid core of this compound.
This compound Impurity 4 - 14VariousN/AListed by commercial suppliers, indicating a range of potential process-related and degradation impurities.[5]

Q2: How should I perform a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to establish the stability-indicating nature of your analytical method.[1][2][8] The following conditions are typically employed:

  • Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and/or elevated temperature.

  • Basic Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature. The β-lactam ring is generally highly susceptible to basic hydrolysis.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as dilute hydrogen peroxide (e.g., 3% H₂O₂).[9]

  • Thermal Degradation: Expose solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Expose solid this compound and a solution of this compound to UV and visible light.

It is recommended to aim for 5-20% degradation of the active ingredient to ensure that the major degradation products are formed without excessive secondary degradation.

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G cluster_degradation Potential Degradation Pathways (based on Cephalosporin Chemistry) This compound This compound hydrolysis Hydrolysis (Acidic/Basic) - Opening of β-lactam ring - Epimerization This compound->hydrolysis H⁺ / OH⁻ oxidation Oxidation - Sulfoxide formation This compound->oxidation [O] photolysis Photolysis - Isomerization - Fragmentation This compound->photolysis thermal Thermal Degradation - Decarboxylation - Ring rearrangement This compound->thermal Δ

Caption: General degradation pathways for cephalosporins, likely applicable to this compound.

Q3: What are the recommended experimental protocols for this compound impurity analysis?

A3: The following are recommended starting protocols for the analysis of this compound and its impurities. These may require optimization for your specific instrumentation and sample matrix.

1. HPLC-UV Method for Impurity Profiling

This method is a starting point based on published methods for this compound and other cephalosporins.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

2. LC-MS Method for Impurity Identification

This method is designed to be compatible with mass spectrometry.

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A suitable gradient to separate the impurities of interest, similar to the HPLC-UV method but adapted for the shorter column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Detector: Electrospray Ionization (ESI) in positive and negative modes.

  • Scan Range: m/z 100-1000.

Table 2: Example Data Table for LC-MS Analysis of this compound Impurities

Peak No.Retention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Proposed Molecular FormulaPossible Identity
1
2
3
...

This table should be populated with your experimental data.

3. NMR Sample Preparation and Analysis

Following isolation by preparative HPLC and lyophilization:

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). The data from these experiments will be used to piece together the chemical structure of the impurity.

References

Ceftezole Resistance Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for in vitro studies on Ceftezole resistance development.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to cephalosporin antibiotics like this compound?

A: Resistance to cephalosporins is multifaceted. The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of cephalosporins, which reduce the binding affinity of the drug.[1]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the antibiotic's entry into the cell.[1]

  • Efflux Pumps: The upregulation of multidrug efflux pumps that actively transport the antibiotic out of the bacterial cell.[2]

Recent studies on other cephalosporins, like cefiderocol, have identified mutations in genes related to influx transporters (e.g., tonB, cirA), efflux pumps (baeS, czcS), antibiotic-inactivating enzymes (ampR), and penicillin-binding proteins (mrcB) as sources of resistance.[3][4]

Q2: What is a typical experimental setup for an in vitro evolution of this compound resistance?

A: A common method is the serial passage experiment, also known as adaptive laboratory evolution (ALE).[5] This involves repeatedly exposing a bacterial population to gradually increasing concentrations of this compound. The culture that grows at the highest concentration is serially transferred to a fresh medium with an even higher antibiotic concentration.[5] This process selects for mutants with increased resistance over time. High-throughput robotic systems can be used to run many of these experiments in parallel.[6]

Q3: How is the Minimum Inhibitory Concentration (MIC) determined and interpreted?

A: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[7] It is typically determined using broth microdilution or agar dilution methods.[8] A standardized bacterial inoculum is added to a series of wells or tubes containing twofold dilutions of the antibiotic.[9] After incubation, the lowest concentration that inhibits growth is recorded as the MIC.[10][9] The resulting MIC value is then compared to clinical breakpoints to classify the strain as susceptible, intermediate, or resistant.[8][11]

Q4: What are important controls to include in antibiotic susceptibility testing experiments?

A: Proper controls are crucial for valid results. Key controls include:

  • Growth Control: Bacteria in a medium without any antibiotic, to ensure the bacteria are viable and can grow under the experimental conditions.[9]

  • Sterility Control: Medium without bacteria to check for contamination.[9]

  • Positive Control: A bacterial strain with known resistance to the antibiotic being tested.[12]

  • Negative Control: A bacterial strain known to be susceptible to the antibiotic.[12]

Troubleshooting Guides

This guide addresses specific issues that may arise during your in vitro this compound resistance experiments.

Problem 1: I am not observing any increase in this compound MIC after multiple serial passages.

Possible Cause Suggested Solution
Inappropriate Concentration Gradient The incremental increase in this compound concentration may be too steep, killing the entire population before resistant mutants can arise and be selected. Try using a more gradual increase (e.g., 1.5x or 2x increments) based on the previous day's MIC.
Low Mutation Rate The spontaneous mutation rate of the bacterial strain may be too low to generate resistance mutations within the timeframe of the experiment. Consider using a mutator strain or a larger population size.[13]
Experiment Duration Resistance development can be a slow process. One study noted that the development of in vitro resistance to this compound after 16 transfers was similar to or slightly slower than other tested drugs.[14] Ensure the experiment is carried out for a sufficient number of generations (e.g., over 250 generations as seen in some high-throughput studies).[6]
Fitness Cost of Resistance Resistance mutations may impose a significant fitness cost, causing them to be outcompeted by the susceptible population at low antibiotic concentrations. Ensure the selective pressure is sufficient to favor the resistant subpopulation.

Problem 2: My MIC values for this compound are inconsistent across replicates.

Possible Cause Suggested Solution
Inoculum Preparation Error Variation in the starting bacterial density can significantly affect MIC results. Ensure the inoculum is standardized accurately, typically to a 0.5 McFarland standard, and that it is prepared fresh and used within 30 minutes.[7]
Pipetting Errors Inaccurate serial dilutions or transfer volumes will lead to variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Plate Edge Effects Evaporation from wells on the edge of a microtiter plate can concentrate the antibiotic and affect results. Avoid using the outermost wells or fill them with sterile water/media to minimize evaporation.
Heterogeneous Population The bacterial population may contain a mix of susceptible and resistant cells. Before determining the MIC, streak the culture on an agar plate and pick a single colony to start a fresh culture, ensuring a genetically homogenous population.

Problem 3: I have evolved a this compound-resistant strain. How do I determine the mechanism of resistance?

Question to Answer Suggested Experiment
Is resistance due to β-lactamase activity? Perform a nitrocefin assay to detect β-lactamase activity. Compare the activity of the resistant strain to the parental (susceptible) strain.
Is resistance caused by efflux pumps? Determine the this compound MIC in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as CCCP or PAβN. A significant reduction (≥4-fold) in MIC in the presence of the EPI suggests the involvement of efflux pumps.
Is resistance related to target modification or permeability? Use whole-genome sequencing (WGS) to compare the resistant strain to the parental strain.[3] Look for mutations in genes encoding Penicillin-Binding Proteins (PBPs), porins, or other membrane proteins.[3][15]

Data Presentation

Table 1: Example of MIC Progression in a this compound Serial Passage Experiment

This table illustrates a hypothetical 8-fold increase in MIC over 16 days of serial passage.

Passage Day This compound Concentration (µg/mL) Result MIC (µg/mL)
10.25, 0.5, 1, 2, 4, 8, 16, 32Growth up to 1 µg/mL2
40.5, 1, 2, 4, 8, 16, 32, 64Growth up to 2 µg/mL4
81, 2, 4, 8, 16, 32, 64, 128Growth up to 4 µg/mL8
122, 4, 8, 16, 32, 64, 128, 256Growth up to 8 µg/mL16
164, 8, 16, 32, 64, 128, 256, 512Growth up to 8 µg/mL16
Table 2: Interpreting MIC Changes with an Efflux Pump Inhibitor (EPI)

This table shows how to interpret results from an MIC assay performed with and without an EPI.

Strain This compound MIC (µg/mL) This compound + EPI MIC (µg/mL) Fold Change Interpretation
Parental (Susceptible)221No significant efflux activity
Resistant Isolate A3248Efflux is a likely mechanism of resistance
Resistant Isolate B32321Efflux is not a primary mechanism of resistance

Experimental Protocols & Visualizations

Protocol 1: Serial Passage Assay for this compound Resistance Development

This protocol describes the process of inducing this compound resistance in a bacterial strain through serial passage.

Materials:

  • Susceptible bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Initial MIC Determination: First, determine the baseline MIC of this compound for the susceptible parental strain using the Broth Microdilution protocol (see Protocol 2).

  • Preparation (Day 1): In a 96-well plate, prepare a twofold serial dilution of this compound in CAMHB, with concentrations ranging from 0.25x to 4x the baseline MIC.

  • Inoculation: Inoculate the wells with the bacterial suspension, adjusted to a final concentration of ~5 x 10^5 CFU/mL.[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Passage (Day 2 and onwards): a. Identify the well with the highest concentration of this compound that shows visible bacterial growth. This is the sub-MIC culture for the next passage. b. Prepare a new 96-well plate with a serial dilution of this compound, adjusting the concentration range to be higher than the previous day. c. Use a small aliquot (e.g., 10 µL) from the identified sub-MIC well of the previous day to inoculate the new plate.

  • Repeat: Repeat steps 4 and 5 daily for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.

  • Confirmation: After the final passage, isolate a single colony from the resistant population and confirm its MIC. Store the resistant strain at -80°C for further analysis.

G cluster_setup Initial Setup cluster_cycle Daily Passage Cycle cluster_analysis Analysis start Day 1: Determine Baseline MIC prep_plate Prepare Plate with 0.25x to 4x MIC start->prep_plate inoculate Inoculate with Parental Strain prep_plate->inoculate incubate Incubate 18-24h @ 37°C inoculate->incubate read_mic Identify Highest Conc. Well with Growth incubate->read_mic prep_new_plate Prepare New Plate with Higher Conc. read_mic->prep_new_plate Day X isolate Isolate Single Colony from Resistant Population read_mic->isolate After N Passages passage Inoculate New Plate from Growth Well prep_new_plate->passage passage->incubate Day X+1 confirm Confirm Final MIC isolate->confirm analyze WGS & Mechanism Investigation confirm->analyze

Workflow for In Vitro this compound Resistance Evolution.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard guidelines to determine the MIC of this compound.[7]

Procedure:

  • Prepare Antibiotic Plate: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting this compound concentration to well 1. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 is the sterility control.

  • Prepare Inoculum: Grow the bacterial strain overnight. Dilute the culture in saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.[8]

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

G start Evolved Resistant Strain mic_epi Determine MIC with and without Efflux Pump Inhibitor start->mic_epi epi_effect MIC Reduced ≥4-fold? mic_epi->epi_effect efflux Mechanism Likely Involves Efflux Pumps epi_effect->efflux Yes no_efflux Efflux is Unlikely epi_effect->no_efflux No wgs Perform Whole-Genome Sequencing (WGS) efflux->wgs Confirm with WGS no_efflux->wgs compare Compare Resistant vs. Parental Genomes wgs->compare find_mutations Identify Mutations in Key Genes compare->find_mutations pbp PBP Genes (e.g., mrcB) find_mutations->pbp Target Site? porin Porin/Transporter Genes (e.g., tonB, envZ) find_mutations->porin Influx? blactamase β-lactamase Genes (e.g., ampR, ampC) find_mutations->blactamase Enzyme? other Other Novel Mutations find_mutations->other Unknown?

Troubleshooting Flowchart for Identifying Resistance Mechanisms.
Diagram: Common Mechanisms of Cephalosporin Resistance

This diagram illustrates the primary ways a bacterial cell can become resistant to a cephalosporin antibiotic like this compound.

G cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_pp Periplasmic Space cluster_im Inner Membrane porin Porin Channel blactamase β-lactamase porin->blactamase pbp PBP (Target) porin->pbp Inhibits Cell Wall Synthesis blactamase->porin Inactivated Drug efflux Efflux Pump ceftezole_out This compound efflux->ceftezole_out Pumps Out Drug cluster_om cluster_om cluster_pp cluster_pp cluster_im cluster_im ceftezole_in This compound ceftezole_in->porin Enters Cell mech1 1. Reduced Permeability (Porin Loss/Mutation) mech1->porin mech2 2. Enzymatic Degradation mech2->blactamase mech3 3. Target Modification (Altered PBP) mech3->pbp mech4 4. Active Efflux mech4->efflux

Common Mechanisms of Cephalosporin Resistance.

References

Challenges in Ceftezole formulation for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when preparing Ceftezole formulations for experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your laboratory studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Q2: What are the most common challenges when preparing this compound solutions for experiments?

A2: The most frequently encountered challenges in formulating this compound for experimental use are related to its solubility and stability. Ensuring the drug is fully dissolved at the desired concentration and remains stable throughout the experiment's duration is crucial for obtaining reliable and reproducible results.

Q3: In what form is this compound typically available for research, and how does this affect formulation?

A3: For research purposes, this compound is commonly available as either the free acid or as a sodium salt. The sodium salt of this compound exhibits significantly higher aqueous solubility and stability compared to its free acid form, making it the preferred choice for preparing aqueous solutions.[4]

Troubleshooting Guide

Issue 1: this compound Powder Does Not Dissolve Completely
  • Possible Cause 1: Incorrect Solvent Selection.

    • Solution: For preparing aqueous solutions, always use the sodium salt of this compound, as it is freely soluble in water.[5][6][7] The free acid form of this compound has very low water solubility.[8] If you are working with the free acid, consider using an organic solvent. Acetone has been shown to be the most effective solvent for the free acid form.[8] Refer to the solubility data tables below for more options.

  • Possible Cause 2: Solution is Saturated.

    • Solution: You may be exceeding the solubility limit of this compound in the chosen solvent. Check the concentration of your intended solution against the solubility data. If a higher concentration is required, you may need to explore a different solvent system or adjust the pH of your aqueous solution.

  • Possible Cause 3: Low Temperature.

    • Solution: The solubility of this compound, like many compounds, is temperature-dependent, with solubility increasing at higher temperatures.[8] Gentle warming of the solution may aid in dissolution. However, be cautious with elevated temperatures as they can accelerate degradation.

Issue 2: Precipitate Forms in the this compound Solution After Dissolution
  • Possible Cause 1: Change in Temperature.

    • Solution: If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature or refrigeration. If possible, prepare the solution at the temperature it will be used and stored. If a stock solution needs to be stored at a lower temperature, ensure the concentration is well below the saturation point at that temperature.

  • Possible Cause 2: pH Shift.

    • Solution: The solubility of this compound can be pH-dependent. A shift in the pH of your solution, perhaps due to the addition of other reagents, could cause the drug to precipitate. It is recommended to use a buffered system to maintain a stable pH. The optimal pH for this compound stability is in the range of 4.5 to 6.5.[5][6]

  • Possible Cause 3: Incompatible Excipients or Buffer Components.

    • Solution: Certain salts or other components in your formulation buffer could be reacting with this compound, leading to precipitation. For example, some cephalosporins show catalytic effects with phosphate buffers.[9] If you suspect an incompatibility, try preparing the solution in a simpler solvent system (e.g., sterile water or saline) and then gradually introduce other components.

Issue 3: Loss of this compound Activity in Experimental Results
  • Possible Cause 1: Chemical Degradation.

    • Solution: this compound, like other β-lactam antibiotics, is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. This degradation is influenced by pH, temperature, and the presence of certain ions.[9][10][11] To mitigate this, prepare fresh solutions for each experiment and store any stock solutions at recommended temperatures (typically 2-8°C) and protected from light.[5][6] The stability of this compound is greatest in the pH range of 4.5-6.5.[5][6]

  • Possible Cause 2: Adsorption to Labware.

    • Solution: While less common, some compounds can adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution. If you suspect this is an issue, consider using low-adsorption labware.

Data Presentation

Table 1: Solubility of this compound Sodium

SolventSolubilityTemperatureReference(s)
WaterFreely Soluble (up to 250 mg/mL)Room Temperature[5][7][12]
DMSO92 mg/mL25°C[1][13]
EthanolInsoluble25°C[13]

Table 2: Solubility of this compound (Free Acid)

SolventMole Fraction Solubility (at 298.15 K)Temperature Range StudiedReference(s)
WaterLow278.15 K to 313.15 K[8]
MethanolModerate278.15 K to 313.15 K[8]
EthanolModerate278.15 K to 313.15 K[8]
IsopropanolModerate278.15 K to 313.15 K[8]
AcetonitrileHigher278.15 K to 313.15 K[8]
Ethyl AcetateHigh278.15 K to 313.15 K[8]
AcetoneHighest278.15 K to 313.15 K[8]
Note: The study ranked the solvents by solubility, with acetone being the best and water being the poorest solvent for the free acid form of this compound.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sodium
  • Materials:

    • This compound sodium powder

    • Sterile Water for Injection, USP

    • Sterile, calibrated volumetric flask

    • Sterile magnetic stir bar and stir plate

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Aseptically weigh the required amount of this compound sodium powder.

    • Transfer the powder to the volumetric flask.

    • Add approximately 70-80% of the final volume of Sterile Water for Injection.

    • Add the sterile magnetic stir bar and place the flask on a stir plate. Stir until the powder is completely dissolved. Avoid vigorous vortexing to minimize foaming.

    • Once dissolved, add Sterile Water for Injection to the final volume.

    • For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but it is advisable to use fresh solutions whenever possible.[14]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a drug and for developing stability-indicating analytical methods.[15][16][17]

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis (e.g., by HPLC).

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a specified period.

    • Sample at various time points and dilute for analysis.

  • Thermal Degradation:

    • Store this compound powder at an elevated temperature (e.g., 60°C) in a stability chamber.

    • At specified time points, dissolve a sample of the stressed powder in a suitable solvent and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to a known intensity of UV and visible light in a photostability chamber.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the samples at appropriate time intervals.

Visualizations

Ceftezole_Formulation_Troubleshooting start Formulation Issue dissolution Incomplete Dissolution start->dissolution precipitation Precipitation After Dissolution start->precipitation loss_of_activity Loss of Activity start->loss_of_activity cause1_1 Incorrect Solvent dissolution->cause1_1 Possible Cause cause1_2 Saturated Solution dissolution->cause1_2 Possible Cause cause2_1 Temperature Change precipitation->cause2_1 Possible Cause cause2_2 pH Shift precipitation->cause2_2 Possible Cause cause3_1 Chemical Degradation loss_of_activity->cause3_1 Possible Cause sol1_1 Use this compound Sodium for aqueous preps. Use organic solvent for free acid. cause1_1->sol1_1 Solution sol1_2 Check solubility limits. Consider alternative solvent or pH adjustment. cause1_2->sol1_2 Solution sol2_1 Prepare and store at use temperature. cause2_1->sol2_1 Solution sol2_2 Use a buffered system (pH 4.5-6.5). cause2_2->sol2_2 Solution sol3_1 Prepare fresh solutions. Store properly (2-8°C, protected from light). cause3_1->sol3_1 Solution

Caption: Troubleshooting workflow for this compound formulation.

Ceftezole_Mechanism_of_Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Is a key step in lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

Caption: this compound's mechanism of antibacterial action.

References

Minimizing Ceftezole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Ceftezole degradation during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: this compound, like other cephalosporin antibiotics, is susceptible to degradation from several factors. The primary culprits are:

  • pH: this compound is prone to hydrolysis, especially under acidic and alkaline conditions. The beta-lactam ring, crucial for its antibacterial activity, can be cleaved.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. It is crucial to keep samples cool throughout the preparation process.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Samples should be protected from light at all times.

  • Enzymatic Activity: Biological samples such as plasma or tissue homogenates contain enzymes that can degrade this compound.

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: While specific data for this compound is limited, studies on the structurally similar cephalosporin, cefazolin, show a degradation minimum between pH 5.5 and 6.5.[1] It is therefore recommended to maintain the pH of your this compound samples within this range to minimize hydrolytic degradation.

Q3: How should I store my samples containing this compound before and during preparation?

A3: Proper storage is critical to prevent degradation. Here are some general guidelines based on best practices for antibiotic sample handling:

  • Short-term storage (up to 24 hours): Refrigerate at 2-8°C.[2]

  • Long-term storage: Freeze at -20°C or, for enhanced stability, at -80°C.[2][3]

  • Light protection: Always store samples in amber vials or wrap containers in aluminum foil to protect from light.[3]

  • Avoid freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples into smaller volumes if multiple analyses are planned.

Q4: Are there any specific enzymes I should be concerned about in biological matrices?

A4: Biological matrices contain various esterases and other enzymes that can contribute to the degradation of cephalosporins. While specific enzymes targeting this compound are not extensively documented in the provided search results, it is a known issue for this class of antibiotics. To mitigate enzymatic degradation, it is crucial to keep biological samples cold and process them promptly. The addition of enzyme inhibitors can be considered, but their compatibility with the analytical method must be validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample collection and handling. Ensure immediate cooling of the sample after collection. Use pre-chilled tubes.
pH-induced hydrolysis. Adjust the sample pH to a range of 5.5-6.5 using a suitable buffer (e.g., phosphate buffer) as soon as possible after collection.[1]
Temperature-related degradation. Maintain a cold chain throughout the entire sample preparation process. Use ice baths and refrigerated centrifuges.
Photodegradation. Work in a dimly lit area or use amber-colored labware. Protect samples from direct light exposure at all stages.[3]
Inconsistent results between replicates Variable degradation due to inconsistent timing. Standardize the time between sample collection, processing, and analysis. Process all samples and standards in the same manner and for the same duration.
Incomplete protein precipitation. Ensure thorough mixing and adequate incubation time when using protein precipitation methods. Optimize the ratio of precipitant to sample.
Presence of unexpected peaks in chromatogram Formation of degradation products. This indicates that degradation has occurred. Review your sample handling and preparation procedure against the recommendations in this guide. Forced degradation studies can help identify the retention times of potential degradation products.[4][5][6]
Matrix effects. Employ a more effective sample cleanup technique, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[7]

Quantitative Data Summary

Table 1: General Stability of Selected Cephalosporins in Biological Samples

CephalosporinMatrixStorage TemperatureDuration of StabilityReference
CefepimePlasmaRoom TemperatureUnstable after 6-24 hours[2]
2-8°CStable for 24-48 hours[2]
-20°CStable for at least 7 days[2]
-80°CStable for at least 3 months[2]
CeftazidimePlasmaRoom TemperatureStable for 24 hours[2]
2-8°CStable for up to 72 hours[2]
-20°CStability data is conflicting, better to use -80°C[2]
CefazolinAqueous Solution60°CDegradation is pH-dependent, with a minimum between pH 5.5-6.5[1]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation

This protocol is a general procedure for the extraction of cephalosporins from plasma or serum and should be optimized for this compound.

Materials:

  • Plasma/serum sample

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Pipettes

Procedure:

  • Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA or heparin) and immediately place them on ice.

  • Centrifuge the blood at 4°C to separate the plasma or allow it to clot to obtain serum.

  • Transfer the plasma/serum to a clean, labeled amber microcentrifuge tube. If not proceeding immediately, store at -80°C.

  • For sample processing, thaw the frozen plasma/serum sample in an ice bath.

  • To 100 µL of the plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean amber autosampler vial for analysis (e.g., by HPLC).

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE can provide a cleaner sample extract compared to protein precipitation, which can be beneficial for sensitive analytical methods. This is a general protocol that needs to be optimized for this compound.

Materials:

  • Plasma/serum sample

  • SPE cartridge (e.g., C18)

  • SPE manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Conditioning, wash, and elution solvents (to be optimized)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load 200 µL of the plasma/serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 500 µL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_storage Storage cluster_preparation Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analysis Collect Collect Sample (e.g., Blood) Cool Immediate Cooling (Ice Bath) Collect->Cool Separate Separate Matrix (Centrifugation at 4°C) Cool->Separate Store_Short Short-term (2-8°C) Separate->Store_Short < 24h Store_Long Long-term (-80°C) Separate->Store_Long > 24h Protect Protect from Light Store_Short->Protect Store_Long->Protect pH_Adjust pH Adjustment (pH 5.5-6.5) Protect->pH_Adjust Extraction Extraction pH_Adjust->Extraction PPT Protein Precipitation Extraction->PPT SPE Solid-Phase Extraction Extraction->SPE Analyze Instrumental Analysis (e.g., HPLC) PPT->Analyze SPE->Analyze

Caption: Workflow for Minimizing this compound Degradation.

degradation_pathways cluster_factors Degradation Factors This compound This compound (Active Compound) Degradation_Products Inactive Degradation Products This compound->Degradation_Products Hydrolysis This compound->Degradation_Products Thermolysis This compound->Degradation_Products Photolysis This compound->Degradation_Products Enzymatic Cleavage pH Inappropriate pH (Acidic/Alkaline) Temp High Temperature Light Light Exposure Enzymes Enzymatic Activity

Caption: Factors Leading to this compound Degradation.

References

Validation & Comparative

Cross-Resistance Between Ceftezole and Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of Ceftezole, a first-generation cephalosporin, with other beta-lactam antibiotics. The data presented is compiled from various studies to offer a comprehensive overview for researchers in microbiology and drug development.

Comparative In Vitro Activity of this compound and Other Beta-Lactams

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other beta-lactam antibiotics against common Gram-positive and Gram-negative bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for comparative analysis.

Table 1: In Vitro Activity Against Gram-Positive Cocci (MIC in µg/mL)

Organism (No. of Isolates)AntibioticMIC50MIC90Reference
Staphylococcus aureus This compound0.250.5[1]
(Methicillin-Susceptible)Cefazolin0.250.5[2][3]
Cephalothin0.250.5[2]
Ampicillin0.5>128[4]
Oxacillin0.250.5[5]
Streptococcus pyogenes This compound≤0.060.12[1]
Cefazolin≤0.060.12[2]
Cephalothin≤0.060.12[2]
Penicillin G≤0.060.12[5]
Streptococcus pneumoniae This compound0.120.5[1]
Cefazolin0.251[2]
Cephalothin0.52[2]
Penicillin G≤0.060.12[5]

Table 2: In Vitro Activity Against Gram-Negative Bacilli (MIC in µg/mL)

Organism (No. of Isolates)AntibioticMIC50MIC90Reference
Escherichia coli This compound28[1]
Cefazolin28[2][6]
Cephalothin416[2]
Ampicillin8>128[4]
Cefuroxime216[7]
Ceftazidime0.251[8]
Imipenem0.120.25[9]
Klebsiella pneumoniae This compound14[1]
Cefazolin14[2][6]
Cephalothin28[2]
Cefuroxime216[7]
Ceftazidime0.251[8]
Imipenem0.120.25[9]
Proteus mirabilis This compound18[1]
Cefazolin216[2]
Cephalothin432[2]
Ampicillin216[4]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods, namely broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

  • Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared according to the manufacturer's instructions. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microdilution trays.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates.[14][15]

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. The antibiotic is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into sterile petri dishes.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is inoculated onto the surface of each agar plate using a multipoint inoculator. This allows for the simultaneous testing of multiple isolates.

  • Incubation: The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.[16][17]

Mechanisms of Cross-Resistance

Cross-resistance between this compound and other beta-lactam antibiotics is primarily mediated by the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[18][19] Other mechanisms include alterations in penicillin-binding proteins (PBPs), the target of beta-lactam antibiotics, and reduced drug permeability due to changes in outer membrane porins.[20][21]

BetaLactam_Resistance cluster_drug Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell cluster_outer_membrane Outer Membrane (Gram-negative) cluster_periplasmic_space Periplasmic Space cluster_inner_membrane Inner Membrane This compound This compound Porin Porin Channel This compound->Porin Entry Other_Cephalosporins Other Cephalosporins Other_Cephalosporins->Porin Entry Penicillins Penicillins Penicillins->Porin Entry Carbapenems Carbapenems Carbapenems->Porin Entry BetaLactamase Beta-Lactamase (e.g., TEM, SHV, AmpC) Porin->BetaLactamase Drug in Periplasm PBP Penicillin-Binding Protein (PBP) Porin->PBP Drug reaches target BetaLactamase->this compound Hydrolysis (Inactivation) BetaLactamase->Other_Cephalosporins Hydrolysis (Inactivation) BetaLactamase->Penicillins Hydrolysis (Inactivation) PBP->this compound Inhibition of Cell Wall Synthesis

Caption: Mechanisms of beta-lactam resistance in Gram-negative bacteria.

The primary mechanism of cross-resistance involves beta-lactamase enzymes, which can inactivate a broad spectrum of beta-lactam antibiotics. The specific type of beta-lactamase produced by a bacterial strain determines the extent of cross-resistance. For instance, Extended-Spectrum Beta-Lactamases (ESBLs) can hydrolyze penicillins and cephalosporins of all generations.[9][22]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

This standardized workflow ensures the reliability and reproducibility of antimicrobial susceptibility testing results, allowing for meaningful comparisons of the in vitro activity of different antibiotics.

References

A Head-to-Head In Vitro Comparison of Ceftezole and Cefalotin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of first-generation cephalosporins, Ceftezole and Cefalotin (also known as Cephalothin) have been utilized for their activity against a range of bacterial pathogens. This guide provides a detailed in vitro comparison of these two antimicrobial agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available experimental data.

Executive Summary

This compound, a semisynthetic cephalosporin, generally demonstrates comparable or superior in vitro activity against key Gram-negative pathogens, particularly Escherichia coli and Klebsiella species, when compared to Cefalotin. Both agents exhibit potent activity against many Gram-positive cocci. However, variations in susceptibility can be observed depending on the specific bacterial species and strain. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data and outlines the standard methodologies used to derive these in vitro susceptibility results.

Quantitative Data Comparison

The following tables summarize the available in vitro activity of this compound and Cefalotin against a panel of clinically relevant bacteria. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Activity of this compound and Cefalotin Against Gram-Negative Bacteria

Bacterial SpeciesNo. of StrainsDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-This compound--
Clinical IsolatesCefalotin-64[1]
Klebsiella spp.-This compound--
-Cefalotin--

Table 2: In Vitro Activity of this compound and Cefalotin Against Gram-Positive Bacteria

Bacterial SpeciesNo. of StrainsDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusClinical IsolatesThis compound--
(coagulase-positive)Cefalotin-0.12[1]

Note: As with Gram-negative bacteria, a direct side-by-side comparison of MIC₅₀ and MIC₉₀ values from a single study is limited. Both this compound and Cefalotin are known to be active against susceptible strains of Gram-positive cocci.[3][4]

Mechanism of Action and Resistance

Both this compound and Cefalotin are bactericidal agents that belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately results in bacterial cell lysis.

Bacterial resistance to first-generation cephalosporins like this compound and Cefalotin can emerge through several mechanisms:

  • Production of β-lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of the cephalosporins, rendering them less effective.

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can restrict the entry of the antibiotics into the cell.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport the antibiotics out of the cell.

Experimental Protocols

The in vitro susceptibility data presented in this guide are typically determined using standardized laboratory procedures as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The two primary methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and Cefalotin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Serial Dilution of This compound/Cefalotin C Inoculation of Microtiter Plates A->C B Standardized Bacterial Inoculum Preparation B->C D Incubation (35°C, 16-20h) C->D E Visual Inspection for Bacterial Growth D->E F Determination of MIC (Lowest concentration with no growth) E->F G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Standardized Bacterial Inoculum Preparation B Uniform Inoculation of Mueller-Hinton Agar A->B C Application of Antibiotic Disks (this compound/Cefalotin) B->C D Incubation C->D E Measurement of Zone of Inhibition (mm) D->E F Interpretation of Results (S/I/R) E->F G cluster_drug Cephalosporin Action cluster_bacterium Bacterial Cell drug This compound / Cefalotin pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains

References

A Comparative Analysis of Ceftezole: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive statistical analysis of Ceftezole, a first-generation cephalosporin, benchmarked against other key cephalosporins. Designed for researchers, scientists, and drug development professionals, this guide offers a meticulous comparison of efficacy, safety, and pharmacokinetic profiles, supported by experimental data.

Abstract

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. The resulting disruption of the cell wall structure leads to cell lysis and bacterial death. This guide provides a comparative overview of this compound's performance against other first-generation cephalosporins, including Cefazolin, Cephaloridine, and Cephalothin, based on available in vitro, in vivo, and clinical data.

In Vitro Activity

The in vitro antibacterial spectrum of this compound is comparable to that of Cefazolin and generally superior to Cephaloridine and Cephalothin against many clinical isolates. Its activity is particularly noted against Escherichia coli and Klebsiella species.

PathogenThis compound MIC (µg/mL)Cefazolin MIC (µg/mL)Cephaloridine MIC (µg/mL)Cephalothin MIC (µg/mL)
Staphylococcus aureus0.2-1.560.1-0.780.1-0.390.1-0.39
Streptococcus pyogenes≤0.05-0.2≤0.05-0.1≤0.05≤0.05-0.1
Escherichia coli0.78-12.50.78-6.253.13-253.13-12.5
Klebsiella pneumoniae0.39-3.130.39-1.561.56-6.251.56-6.25
Proteus mirabilis1.56-12.51.56-6.253.13-12.56.25-25

Note: MIC values are presented as ranges based on available data. Actual values may vary depending on the strain and testing methodology.

Pharmacokinetic Profile

This compound exhibits rapid absorption and excretion, primarily through the kidneys. Its pharmacokinetic parameters are similar to other first-generation cephalosporins, though with some notable differences in half-life and protein binding.

ParameterThis compoundCefazolinCephaloridineCephalothin
Route of Administration Intramuscular, IntravenousIntramuscular, IntravenousIntramuscular, IntravenousIntramuscular, Intravenous
Peak Serum Concentration (Cmax) 24.9 µg/mL (500 mg IM)[1]~64 µg/mL (1g IM)~15-20 µg/mL (500 mg IM)~10-18 µg/mL (1g IM)
Time to Peak (Tmax) 15 min (IM)[1]~1-2 hours (IM)~30 min (IM)~30 min (IM)
Serum Half-life (t½) ~56 minutes[1]~1.8 hours~1.5 hours~30-50 minutes
Protein Binding Lower than Cefazolin[1]~85%~20%~65-79%
Excretion Primarily renal (87.5% in 24h)[1]Primarily renalPrimarily renalPrimarily renal

Clinical Efficacy

Direct comparative clinical trial data for this compound is limited. However, studies have shown its therapeutic effect in experimental infections in mice to be similar to Cefazolin and superior to Cephalothin.[1] In clinical practice, first-generation cephalosporins are often used for skin and soft tissue infections, surgical prophylaxis, and urinary tract infections caused by susceptible organisms. The choice between agents often depends on local susceptibility patterns, pharmacokinetic properties, and cost.

Safety and Tolerability

The adverse event profile of this compound is consistent with that of other cephalosporins. Common side effects include gastrointestinal disturbances (diarrhea, nausea, vomiting) and hypersensitivity reactions (rash, urticaria). As with all cephalosporins, there is a potential for cross-reactivity in patients with a history of penicillin allergy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment in a Murine Infection Model

The therapeutic efficacy of this compound can be evaluated in a murine infection model, such as a thigh infection or systemic infection model.

  • Induction of Infection: Mice are rendered neutropenic through the administration of cyclophosphamide. A localized or systemic infection is then established by injecting a standardized inoculum of the target pathogen into the thigh muscle or intraperitoneally.

  • Antibiotic Administration: At a predetermined time post-infection, cohorts of mice are treated with this compound or a comparator antibiotic at various dosage levels and schedules. A control group receives a placebo.

  • Assessment of Bacterial Burden: After a specified treatment period, mice are euthanized, and the infected tissue (e.g., thigh muscle) or blood is collected. The bacterial burden is quantified by homogenizing the tissue or plating the blood and performing viable colony counts.

  • Efficacy Evaluation: The efficacy of the antibiotic is determined by comparing the reduction in bacterial load in the treated groups to the control group.

Visualizations

Caption: Mechanism of action of this compound.

G Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Plates Inoculate Plates Prepare Antibiotic Dilutions->Inoculate Plates Prepare Bacterial Inoculum->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Read MIC Read MIC Incubate Plates->Read MIC End End Read MIC->End

Caption: Experimental workflow for MIC determination.

References

Ceftezole Demonstrates Efficacy Against Ampicillin-Resistant Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro data indicates that ceftezole, a first-generation cephalosporin, retains significant antibacterial activity against various ampicillin-resistant bacterial strains. This finding is critical for researchers and drug development professionals seeking effective alternatives to ampicillin in the face of rising antibiotic resistance. The primary mechanism of ampicillin resistance often involves the production of β-lactamase enzymes, which inactivate the antibiotic. Evidence suggests that this compound exhibits greater stability against certain β-lactamases compared to ampicillin, allowing it to maintain its efficacy.

One study highlighted the lack of cross-resistance between ampicillin and this compound in susceptibility tests conducted on clinical isolates of Proteus mirabilis, suggesting that this compound may be a viable treatment option for infections caused by ampicillin-resistant strains of this bacterium.[1] While direct comparative studies with extensive quantitative data are limited, the available information underscores the potential of this compound as a valuable tool in combating infections caused by certain ampicillin-resistant pathogens.

Comparative In Vitro Susceptibility Data

To provide a clear comparison of the efficacy of this compound against ampicillin-resistant strains, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data based on typical resistance profiles. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Bacterial Strain (Ampicillin Resistance Mechanism)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (β-lactamase producer)Ampicillin>128>256
This compound832
Klebsiella pneumoniae (β-lactamase producer)Ampicillin>128>256
This compound1664
Staphylococcus aureus (Penicillinase producer)Ampicillin>64>128
This compound28

Note: The data presented in this table is illustrative and compiled from various sources to demonstrate the expected comparative efficacy. Actual MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antibiotic efficacy. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Ampicillin-resistant and susceptible control strains (e.g., E. coli ATCC 35218 and ATCC 25922, S. aureus ATCC 29213).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: this compound and ampicillin standard powders.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare stock solutions of this compound and ampicillin in an appropriate solvent.

  • Perform serial twofold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining and comparing the MICs of this compound and ampicillin against ampicillin-resistant bacterial strains.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis strain_prep Bacterial Strain Preparation (Ampicillin-Resistant & Control) inoculum_prep Inoculum Standardization (0.5 McFarland) strain_prep->inoculum_prep media_prep Growth Media Preparation (Mueller-Hinton Broth) serial_dilution Serial Dilution of Antibiotics in 96-Well Plates media_prep->serial_dilution antibiotic_prep Antibiotic Stock Solution (this compound & Ampicillin) antibiotic_prep->serial_dilution inoculation Inoculation of Plates serial_dilution->inoculation inoculum_prep->inoculation incubation Incubation (35°C for 16-20h) inoculation->incubation read_results Visual Reading of MICs incubation->read_results data_comparison Comparison of this compound and Ampicillin MICs read_results->data_comparison

Caption: Workflow for MIC determination of this compound vs. Ampicillin.

Mechanism of Action and Resistance

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

Ampicillin resistance in many bacteria is primarily due to the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. The chemical structure of this compound provides it with a degree of stability against certain β-lactamases, allowing it to bypass this common resistance mechanism and effectively inhibit the growth of ampicillin-resistant strains.

This comparative guide underscores the potential of this compound as a valuable therapeutic agent in clinical settings where ampicillin resistance is prevalent. Further research involving a broader range of contemporary, well-characterized ampicillin-resistant isolates is warranted to fully elucidate the clinical utility of this compound.

References

The Synergistic Potential of Ceftezole in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, combination therapy has emerged as a critical strategy to enhance efficacy, broaden spectrum, and reduce the development of resistant strains. This guide provides a comprehensive assessment of the synergistic effects of the first-generation cephalosporin, Ceftezole, when used in combination with other antibiotics. Due to a lack of specific published studies on this compound, this guide utilizes data from its close structural and functional analogue, cefazolin, to illustrate the potential synergistic interactions. The principles and methodologies described herein are directly applicable to the study of this compound.

Executive Summary

This guide explores the synergistic potential of first-generation cephalosporins, represented by cefazolin, with other classes of antibiotics, particularly fosfomycin. The primary mechanism of this synergy lies in the sequential inhibition of bacterial cell wall synthesis. While cephalosporins inhibit the final transpeptidation step, fosfomycin targets an earlier stage, the synthesis of peptidoglycan precursors. This dual-pronged attack can lead to enhanced bactericidal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

The following sections present quantitative data from in vitro synergy testing, detailed experimental protocols for assessing synergy, and visual representations of the underlying mechanisms and experimental workflows.

Data Presentation: In Vitro Synergistic Activity

The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of representative data for the combination of cefazolin and fosfomycin against Staphylococcus aureus is presented below.

Table 1: Synergistic Activity of Cefazolin and Fosfomycin against Staphylococcus aureus

Bacterial StrainCefazolin MIC (µg/mL)Fosfomycin MIC (µg/mL)Cefazolin MIC in Combination (µg/mL)Fosfomycin MIC in Combination (µg/mL)FIC IndexInterpretation
MSSA 10.510.1250.250.5Synergy
MSSA 20.250.50.06250.1250.5Synergy
MRSA 11282160.50.375Synergy
MRSA 22561320.250.375Synergy
  • MIC: Minimum Inhibitory Concentration.

  • FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).

  • Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The following are standard protocols for the checkerboard assay and time-kill curve analysis.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Microplate Setup: In a 96-well microplate, create a two-dimensional gradient of the antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis.[2][3]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • FIC Index Calculation: Calculate the FIC index for each well showing no growth using the formula mentioned above. The FIC index for the combination is the lowest FIC index obtained.

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Prepare flasks containing broth with the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. A control flask without antibiotics is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4][5][6]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in synergy assessment.

SynergyMechanism cluster_bacterial_cell Bacterial Cell Wall Synthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA enzyme PEP Phosphoenolpyruvate Peptidoglycan_Precursor Peptidoglycan Precursor UDP_NAM->Peptidoglycan_Precursor Cell_Wall Cell Wall Cross-linking Peptidoglycan_Precursor->Cell_Wall Transpeptidation Fosfomycin Fosfomycin Fosfomycin->UDP_NAM Inhibits MurA This compound This compound This compound->Cell_Wall Inhibits Transpeptidation

Caption: Mechanism of synergistic action between Fosfomycin and this compound.

CheckerboardWorkflow A Prepare Antibiotic Dilutions (Drug A & Drug B) B Set up 96-well Checkerboard Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MICs E->F G Calculate FIC Index F->G H Interpret Synergy G->H

Caption: Experimental workflow for the checkerboard synergy assay.

TimeKillWorkflow A Prepare Broth with Antibiotics (Single & Combination) B Inoculate with Standardized Bacterial Suspension A->B C Incubate with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate D->E F Count Colonies (CFU/mL) E->F G Plot Time-Kill Curves F->G H Determine Synergy G->H

Caption: Experimental workflow for the time-kill curve analysis.

Conclusion

While direct experimental data on the synergistic effects of this compound are limited in publicly available literature, the evidence from the closely related first-generation cephalosporin, cefazolin, strongly suggests a high potential for synergistic interactions, particularly with fosfomycin against problematic pathogens like MRSA. The methodologies outlined in this guide provide a robust framework for researchers to conduct their own investigations into the synergistic potential of this compound with a variety of other antimicrobial agents. Such studies are crucial for optimizing existing therapeutic options and developing novel combination strategies to combat the growing threat of antibiotic resistance.

References

Benchmarking Ceftezole: A Comparative Analysis of In Vitro Activity Against Standard Reference Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of Ceftezole against key standard reference strains as stipulated by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The performance of this compound is benchmarked against other cephalosporins, supported by established quality control (QC) data.

Introduction to this compound

This compound is a first-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] This guide focuses on its in vitro activity against four key quality control strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212. These strains are widely used to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.

Comparative In Vitro Activity

The following table summarizes the established MIC quality control ranges for comparator cephalosporins against the standard reference strains, as defined by CLSI. This data provides a benchmark for the expected performance of these antibiotics under standardized laboratory conditions.

AntibioticEscherichia coli ATCC 25922Staphylococcus aureus ATCC 29213Pseudomonas aeruginosa ATCC 27853Enterococcus faecalis ATCC 29212
Cefazolin 1.0 - 4.0 µg/mL0.25 - 1.0 µg/mLNot ApplicableNot Applicable
Cefepime 0.06 - 0.5 µg/mL2.0 - 8.0 µg/mL2.0 - 8.0 µg/mL>32 µg/mL
Ceftazidime 0.5 - 2.0 µg/mL8.0 - 32 µg/mL1.0 - 4.0 µg/mL>128 µg/mL
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro activity of an antimicrobial agent. The methodologies outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies of the reference strain in a sterile broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis strain Select Reference Strain (e.g., ATCC 25922) inoculum Prepare Standardized Inoculum (0.5 McFarland) strain->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of Antibiotic in Microtiter Plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic final_report Report MIC Value (Lowest concentration with no growth) determine_mic->final_report

Caption: this compound's mechanism of action leading to bacterial cell lysis.

Conclusion

This compound demonstrates a broad spectrum of activity against many clinically relevant bacteria. While specific MIC values against standard ATCC reference strains are not widely published, its performance is comparable to other first-generation cephalosporins like cefazolin. For accurate and reproducible susceptibility testing, it is imperative to follow standardized protocols, such as those provided by CLSI and EUCAST, and to use well-characterized quality control strains. Further studies are warranted to establish and publish specific MIC ranges for this compound against these reference strains to aid in laboratory quality assurance and comparative research.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ceftezole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ceftezole. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is a cephalosporin antibiotic that can act as a sensitizer, potentially causing allergic reactions upon exposure. Therefore, meticulous handling and disposal are paramount.

Personal Protective Equipment (PPE) for Handling this compound

Due to its sensitizing nature, a comprehensive PPE strategy is required when handling this compound, particularly in its powdered form. The following table summarizes the necessary PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting Powder Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and a properly fitted N95 or higher respirator. All handling of this compound powder should be performed in a certified chemical fume hood.
Preparing Solutions Double Nitrile Gloves, Disposable Gown, and Safety Goggles. This should also be conducted in a chemical fume hood.
Administering to Cell Cultures or Animals Nitrile Gloves, Lab Coat, and Safety Glasses.
Cleaning and Decontamination Chemical-resistant Gloves (e.g., neoprene or butyl rubber), Disposable Gown, and Safety Goggles.

Note: Always inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

Operational Plans: From Handling to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for minimizing exposure risks.

The following diagram outlines the standard operating procedure for safely incorporating this compound into your experiments.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound Powder in Fume Hood prep_ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve administer Administer this compound Solution dissolve->administer incubate Incubate and Observe administer->incubate decontaminate Decontaminate Work Surfaces incubate->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Weighing this compound Powder:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE for handling powder.

  • Place a calibrated analytical balance inside the fume hood.

  • Use anti-static weighing paper or a container.

  • Carefully scoop the desired amount of this compound powder, minimizing any dust generation.

  • Securely close the primary container immediately after weighing.

  • Clean any residual powder from the balance and surrounding area using a damp wipe.

Spill Response Plan:

In the event of a this compound spill, immediate and correct action is necessary to prevent exposure and contamination.

This compound Spill Response Plan cluster_cleanup Cleanup spill This compound Spill Occurs alert Alert Others in the Area spill->alert ppe Don Spill Response PPE alert->ppe contain Contain the Spill with Absorbent Material ppe->contain absorb Absorb the Spilled Material contain->absorb decontaminate Decontaminate the Area absorb->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Logical steps for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Put on appropriate PPE, including double gloves, a disposable gown, safety goggles, and a respirator if the spill involves powder.

  • Containment: For liquid spills, surround the area with absorbent pads. For powder spills, gently cover with damp paper towels to avoid generating dust.

  • Cleanup:

    • Liquids: Use absorbent pads to soak up the liquid, working from the outside in.

    • Powders: Carefully wipe up the dampened powder with absorbent pads.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. For effective decontamination of this compound, a solution of sodium hydroxide or hydroxylamine can be used on compatible surfaces. Always rinse thoroughly with water after decontamination.

  • Disposal: Place all contaminated materials (absorbent pads, gloves, gown, etc.) into a designated hazardous waste container.

Disposal Plan

All this compound waste, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous pharmaceutical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Container
Unused this compound Powder Original or securely sealed container, placed in a hazardous waste receptacle.
Contaminated Sharps Puncture-resistant sharps container labeled as "Hazardous Waste."
Contaminated Labware (e.g., pipette tips, tubes) Lined hazardous waste bin.
Spill Cleanup Debris Double-bagged in labeled hazardous waste bags.

Disposal Procedure:

  • Segregate this compound waste from other laboratory waste streams.

  • Ensure all waste containers are clearly labeled with "Hazardous Pharmaceutical Waste" and the identity of the contents (this compound).

  • Store waste in a designated, secure area away from general lab traffic.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in the regular trash.

By implementing these safety and logistical measures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.